N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate
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Overview
Description
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate is a fluorinated organic compound. It is known for its unique structure, which includes a spirocyclic framework and a perfluoropyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate involves multiple steps. One common method includes the cycloreversion of a precursor compound to form a fluoro(hetero)aryl ketene, which then undergoes efficient coupling with nucleophiles. This process allows for the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of the precursor, cycloreversion, and coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate undergoes various types of chemical reactions, including:
Cycloreversion: This reaction forms fluoro(hetero)aryl ketenes.
Coupling Reactions: Efficient coupling with nucleophiles to form fluorinated derivatives
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles and catalysts that facilitate the coupling process. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from these reactions are highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives. These products are valuable intermediates in the synthesis of more complex fluorinated organic molecules .
Scientific Research Applications
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate involves the formation of fluoro(hetero)aryl ketenes through cycloreversion. These ketenes then undergo coupling reactions with nucleophiles, leading to the incorporation of fluorinated groups into the final products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the fluoro(hetero)aryl ketenes and their interactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate
- N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate
Uniqueness
N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate is unique due to its spirocyclic framework and the presence of a perfluoropyridinyl group.
Properties
Molecular Formula |
C22H30F4N2O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl-di(propan-2-yl)azanium;4-oxo-3-(2,3,5,6-tetrafluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate |
InChI |
InChI=1S/C14H11F4NO4.C8H19N/c15-8-6(9(16)11(18)19-10(8)17)7-12(20)22-14(23-13(7)21)4-2-1-3-5-14;1-6-9(7(2)3)8(4)5/h20H,1-5H2;7-8H,6H2,1-5H3 |
InChI Key |
RCRKIJBXPWODMA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C(=NC(=C3F)F)F)F)[O-] |
Origin of Product |
United States |
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